molecular formula C10H6ClNO3 B175683 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid CAS No. 33282-22-3

5-(4-Chlorophenyl)isoxazole-3-carboxylic acid

Cat. No. B175683
CAS RN: 33282-22-3
M. Wt: 223.61 g/mol
InChI Key: CRTZVRLESCICCT-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)isoxazole-3-carboxylic acid is a chemical compound with the formula C10H6ClNO3 . It has a molecular weight of 223.61 .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered isoxazole ring attached to a phenyl ring and a carboxylic acid group . The isoxazole ring contains an oxygen atom and a nitrogen atom .


Physical And Chemical Properties Analysis

This compound is a solid compound with a melting point of 200.0 °C . It has a molecular weight of 223.61 and a formula of C10H6ClNO3 .

Scientific Research Applications

Pharmacological Applications

  • Myolytic Activity : Certain compounds, such as 3-(4-Pyridyl)-5-(o-chlorophenyl)isoxazole, derived from the reaction of hydroxamic acids chlorides with beta-ketoesters, have been found to exhibit myolytic activity. These derivatives are of pharmaceutical interest (Arena et al., 1975).

  • Immunological Activity : A study on 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, another derivative, highlighted its promising immunological activity. This was assessed through experimental and theoretical structural studies, indicating potential applications in immune-related disorders or therapies (Jezierska et al., 2003).

  • Anti-Cancer Activity : N-phenyl-5-carboxamidyl isoxazoles, specifically N-(4-chlorophenyl)-5-carboxamidyl isoxazole, have shown significant activity against colon cancer cells. These compounds potentially inhibit JAK3/STAT3 signaling pathways, suggesting their use as chemotherapeutic agents for colon cancer (Shaw et al., 2012).

Organic Chemistry and Synthesis

  • Isoxazole Derivatives Synthesis : A method for synthesizing isoxazole-4-carboxylic acid derivatives has been reported, involving Fe(II)-catalyzed isomerization. This process is significant for producing esters and amides with potential applications in various chemical industries (Serebryannikova et al., 2019).

  • Biochemical Properties : The biochemical properties, such as the basicity of isoxazole and its derivatives, have been recorded, offering insights into the chemical behavior of these compounds. Such knowledge is crucial for tailoring these compounds for specific applications (Boulton & Katritzky, 1961).

Other Applications

  • Herbicidal Activity : Isoxazole derivatives have also been investigated for their herbicidal properties. Certain compounds exhibited significant activity against broadleaf and narrowleaf weeds, indicating their potential use in agriculture (Hamper et al., 1995).

  • Antibacterial and Antifungal Agents : Isoxazole derivatives have been studied for potential antibacterial or antifungal applications, offering a new class of compounds for addressing microbial resistance and infections (Jezierska et al., 2003).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed .

Mechanism of Action

Mode of Action

The exact mode of action of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid is not clearly understood. It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes. The specifics of these interactions and the resulting changes are yet to be elucidated .

Biochemical Pathways

The biochemical pathways affected by this compound are not well-documented. It is likely that the compound influences several pathways, given its potential interactions with multiple targets. The downstream effects of these pathway alterations would depend on the specific targets and pathways involved .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

These effects would be determined by the compound’s interactions with its targets and the subsequent changes in cellular processes .

properties

IUPAC Name

5-(4-chlorophenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTZVRLESCICCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360696
Record name 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33282-22-3
Record name 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33282-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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